molecular formula C16H20BNO2 B15248476 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Cat. No.: B15248476
M. Wt: 269.1 g/mol
InChI Key: GVRCZWRUXJASQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronate ester-functionalized quinoline derivative. The compound features a methyl group at position 5 of the quinoline core and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6. This structural motif renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .

Properties

Molecular Formula

C16H20BNO2

Molecular Weight

269.1 g/mol

IUPAC Name

5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

InChI

InChI=1S/C16H20BNO2/c1-11-9-12(10-14-13(11)7-6-8-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3

InChI Key

GVRCZWRUXJASQV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC=NC3=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 5-methyl-7-bromoquinoline with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Potential use in the development of fluorescent probes for biological imaging due to the quinoline ring’s ability to fluoresce.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity, stability, and applications of quinoline boronate esters are highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:

Compound Name (CAS No.) Substituent Positions Molecular Weight (g/mol) Purity (%) Key Applications/Notes
Target Compound 5-Me, 7-boronate Not explicitly listed Suzuki coupling; potential biological activity
2-Methyl-7-(pinacolboranyl)quinoline (939052-79-6) 2-Me, 7-boronate 269.15 98 Cross-coupling intermediate; commercial availability limited
7-Methoxy-4-(pinacolboranyl)quinoline (1207894-59-4) 4-boronate, 7-OMe 285.15 95 Used in drug discovery (e.g., kinase inhibitors)
5-Quinolineboronic Acid Pinacol Ester (867164-54-3) 5-boronate Similarity score 0.80 to target compound
2-Phenyl-7-(pinacolboranyl)quinoline (1627722-90-0) 2-Ph, 7-boronate Similarity score 0.77; biaryl synthesis

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., 7-OMe in CAS 1207894-59-4) enhance boronate stability, whereas electron-withdrawing groups (e.g., halogens in ) increase hydrolysis susceptibility .

Physicochemical Properties

  • Hydrolysis Behavior: The stability of the boronate ester group is critical. demonstrates that 8-substituted quinoline boronates hydrolyze to form boronic acids or cyclic trimeric anhydrides under aqueous conditions. For 7-substituted derivatives (e.g., the target compound), steric protection from the quinoline core may slow hydrolysis compared to 8-substituted analogs .
  • Crystallographic Data: Crystallization of related compounds (e.g., [1-H+][ClO4–] in ) reveals planar quinoline-boronate systems stabilized by π-π stacking. Methyl substituents (e.g., 5-Me) could disrupt crystal packing, affecting solubility .

Commercial Availability and Stability

  • Storage: Most quinoline boronates require anhydrous storage at 2–8°C to prevent hydrolysis. Lower purity grades (e.g., 95% vs. 98%) may indicate higher impurity content, affecting reaction yields .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

  • Methodological Answer : Synthesis typically involves introducing the boronate ester group at the 7-position of the quinoline core. A common approach is halogenation of the quinoline precursor (e.g., 7-bromo-5-methylquinoline) followed by Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key considerations include:

  • Precursor purity : Ensure halogenated intermediates are free from dehalogenation byproducts, which can compete in cross-coupling reactions .
  • Catalyst optimization : Use inert conditions (argon/nitrogen atmosphere) to prevent catalyst oxidation and improve yields .
  • Purification : Column chromatography with silica gel or recrystallization in ethanol/hexane mixtures is recommended to isolate the boronate ester .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at C5 and boronate at C7). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect trace impurities (<1%) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for catalytic applications) .

Q. What are the stability profiles of this compound under different storage conditions?

  • Methodological Answer : The boronate ester is moisture-sensitive. Store at –20°C under argon in amber vials to prevent hydrolysis. Monitor degradation via periodic NMR analysis:

  • Hydrolysis products (e.g., boronic acid) appear as new peaks at δ 8.5–9.0 ppm in ¹H NMR .
  • Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) during storage .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?

  • Methodological Answer :

  • Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or SPhos-Pd-G3 for electron-deficient aryl partners. For sterically hindered substrates, use XPhos-Pd-G3 .
  • Solvent effects : Mixed solvents (THF/H₂O or dioxane/H₂O) enhance solubility. Add K₂CO₃ or CsF to accelerate transmetallation .
  • Kinetic studies : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How should conflicting spectral data during structure elucidation be resolved?

  • Methodological Answer :

  • 2D NMR ambiguity : For overlapping signals in NOESY or HMBC, compare computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian) with experimental data .
  • X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve stereochemical uncertainties. Refinement with SHELXL improves accuracy .

Q. What role does this compound play in medicinal chemistry as a building block?

  • Methodological Answer :

  • Antimicrobial scaffolds : Incorporate into quinolone antibiotics by coupling with fluoro-substituted aryl halides. Test against Gram-negative bacteria (e.g., E. coli ATCC 25922) using MIC assays .
  • Anticancer agents : Functionalize via cross-coupling to introduce targeting moieties (e.g., folate conjugates). Evaluate cytotoxicity in MCF-7 or HeLa cell lines with MTT assays .

Q. What computational approaches predict the reactivity of this compound in novel reactions?

  • Methodological Answer :

  • DFT calculations : Use Gaussian 16 to model transition states for cross-coupling reactions. Focus on boron-oxygen bond dissociation energies and charge distribution .
  • Molecular docking : Screen boronate derivatives against enzyme targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with ΔG < –8 kcal/mol for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.